Ecteinascidin 770

Description

fom the Thai tunicate Ecteinascidia thurstoni; structure in first source

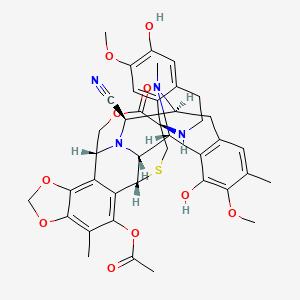

Structure

2D Structure

Propriétés

IUPAC Name |

[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFXHQYUWCGGLL-QWIBJBKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ecteinascidin 770: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 770 (ET-770) is a potent tetrahydroisoquinoline alkaloid with significant antitumor properties. Originally identified in trace amounts from the Caribbean tunicate Ecteinascidia turbinata, a more abundant source was later discovered in the Thai tunicate, Ecteinascidia thurstoni. This discovery, coupled with an innovative isolation protocol involving potassium cyanide pretreatment, has enabled more extensive investigation into its biological activity. This guide provides a comprehensive overview of the discovery of ET-770, a detailed experimental protocol for its isolation and purification from E. thurstoni, and an examination of its mechanism of action, specifically its role in activating the p53 signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

The marine environment is a rich repository of unique and biologically active natural products. Among these, the ecteinascidins, a family of complex alkaloids isolated from marine tunicates, have garnered significant attention for their potent cytotoxic and antitumor activities. Ecteinascidin 743 (Trabectedin), the most well-known member of this family, is an approved anticancer drug.[1][2] this compound (ET-770), a structurally related analogue, has also demonstrated remarkable anti-cancer properties.[3]

Initially, ET-770 was discovered in very small quantities from the Caribbean tunicate Ecteinascidia turbinata.[4] A significant breakthrough in the supply of this compound came with the investigation of the Thai tunicate, Ecteinascidia thurstoni, which was found to be a more plentiful source.[4] A key innovation in the isolation process was the pretreatment of the tunicate with potassium cyanide, which significantly increased the yield of the more stable ET-770.[5] This enhanced availability has facilitated further research into its mechanism of action, revealing its ability to sensitize cancer cells to apoptosis through the activation of the p53 tumor suppressor pathway.[3][6]

This technical guide serves as a resource for researchers in natural product chemistry, oncology, and drug development. It provides a detailed methodology for the isolation of ET-770 from E. thurstoni and summarizes its key biological activities and signaling pathways.

Discovery and Sourcing

The ecteinascidin family of compounds was first isolated from the marine tunicate Ecteinascidia turbinata found in the Caribbean Sea.[7] While ET-743 was the most abundant of these compounds in E. turbinata, ET-770 was also identified as a minor component. The search for alternative and more abundant sources led to the investigation of other tunicate species.

In 2002, a significant discovery was made by Suwanborirux and colleagues, who identified the Thai tunicate, Ecteinascidia thurstoni, as a rich source of ET-770.[4] This finding was pivotal for the continued investigation of this potent molecule.

Isolation and Purification of this compound

The isolation of ET-770 from Ecteinascidia thurstoni is a multi-step process that begins with a crucial pretreatment step to enhance the yield of the target compound. The following protocol is a detailed synthesis of the methodology described in the literature.[4][5]

Experimental Workflow

Detailed Experimental Protocol

3.2.1. Collection and Pretreatment of Tunicate Material

-

Collection: Specimens of Ecteinascidia thurstoni are collected by scuba diving from their natural habitat.

-

Homogenization: 65 kg (wet weight) of the collected tunicate is homogenized in 20 L of a phosphate buffer solution (pH 7).

-

Potassium Cyanide Pretreatment: A 10% aqueous solution of potassium cyanide (KCN) is added to the homogenate to a final concentration of 10 mM. The mixture is then stirred at room temperature for 5 hours. This step is critical for converting less stable ecteinascidin analogues into the more stable ET-770, thereby increasing the overall yield.

3.2.2. Extraction and Initial Purification

-

Methanol Extraction: The KCN-treated homogenate is macerated with methanol (5 x 20 L).

-

Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water), followed by extraction of the aqueous phase with a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

3.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel 60 (70-230 mesh).

-

Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent.

-

Fractionation: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing ET-770.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. A typical gradient might run from 30% to 70% acetonitrile in water over 30 minutes.

-

Detection: UV detection at a wavelength where ET-770 has a strong absorbance (e.g., around 280 nm).

-

Collection: The peak corresponding to ET-770 is collected.

-

Yield and Characterization

The final yield of pure this compound from 65 kg of wet Ecteinascidia thurstoni is approximately 7.7 mg. The structure and purity of the isolated compound are confirmed by extensive spectroscopic analysis.

| Parameter | Value |

| Starting Material | Ecteinascidia thurstoni (wet weight) |

| Quantity | 65 kg |

| Final Yield of ET-770 | 7.7 mg |

| Calculated Yield | ~0.000012% |

| Spectroscopic Data | Key Characteristics |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

| ¹H NMR | Reveals the proton environment of the molecule. |

| ¹³C NMR | Shows the carbon skeleton of the molecule. |

| 2D NMR (COSY, HMBC, HSQC) | Used to elucidate the complete chemical structure and stereochemistry.[4] |

| UV-Vis Spectroscopy | Shows characteristic absorption maxima. |

| Infrared (IR) Spectroscopy | Indicates the presence of functional groups, such as the cyano group.[4] |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines.[3] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death.

Activation of the p53 Signaling Pathway

A key aspect of ET-770's anticancer activity is its ability to activate the p53 tumor suppressor pathway.[3][6] p53 is a critical transcription factor that, in response to cellular stress such as DNA damage, can halt the cell cycle and initiate apoptosis.

Upon treatment with ET-770, cancer cells exhibit an increase in the levels of activated p53.[3][6] This activation leads to the downstream regulation of several key proteins involved in apoptosis:

-

Downregulation of MCL1: Myeloid cell leukemia 1 (MCL1) is an anti-apoptotic protein. ET-770, through p53 activation, leads to a decrease in the expression of MCL1, thereby removing a block on the apoptotic pathway.[3][6]

-

Upregulation of BAX: BCL2-associated X protein (BAX) is a pro-apoptotic protein. ET-770 treatment results in an increase in BAX expression, which promotes the mitochondrial pathway of apoptosis.[3][6]

The net effect of these changes is a sensitization of cancer cells to anoikis, a type of apoptosis that occurs when cells detach from the extracellular matrix, which is a critical process in preventing metastasis.[6]

In Vitro Cytotoxicity

ET-770 has demonstrated potent cytotoxicity against a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| U373MG | Glioblastoma | 4.83 |

| HCT116 | Colorectal Carcinoma | 0.6 |

| QG56 | Lung Carcinoma | 2.4 |

| DU145 | Prostate Carcinoma | 0.81 |

Conclusion

This compound is a promising marine natural product with significant potential as an anticancer agent. The discovery of a viable source in the Thai tunicate Ecteinascidia thurstoni and the development of an effective isolation protocol have been crucial for its continued investigation. The detailed experimental methodology provided in this guide offers a foundation for researchers to isolate and study this compound. Furthermore, the elucidation of its mechanism of action, particularly its ability to activate the p53 signaling pathway, provides a clear rationale for its further development as a therapeutic agent. The potent in vitro cytotoxicity of ET-770 across a range of cancer cell lines underscores its potential and warrants further preclinical and clinical evaluation.

References

- 1. Chemistry of Ecteinascidins. Part 5: An Additional Proof of Cytotoxicity Evaluation of this compound Derivatives [jstage.jst.go.jp]

- 2. hplc.eu [hplc.eu]

- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. biorxiv.org [biorxiv.org]

- 5. p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Unraveling the Intricate Architecture of Ecteinascidin 770: A Technical Guide to Structural Elucidation by NMR Spectroscopy

For Immediate Release

A Deep Dive into the Structural Determination of a Potent Marine-Derived Anticancer Agent

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopic methodologies employed in the structural elucidation of Ecteinascidin 770 (ET-770), a complex tetrahydroisoquinoline alkaloid isolated from the marine tunicate Ecteinascidia thurstoni. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, oncology, and medicinal chemistry.

This compound, a member of the ecteinascidin family of compounds, has demonstrated significant cytotoxic activity against various cancer cell lines. Its intricate polycyclic structure, featuring multiple stereocenters, necessitates a sophisticated analytical approach for complete characterization. High-resolution NMR spectroscopy stands as the cornerstone technique for unambiguously defining the connectivity and stereochemistry of this potent natural product.

Experimental Protocols for NMR Analysis

The structural elucidation of this compound relies on a suite of one- and two-dimensional NMR experiments. The following protocols are a composite of methodologies reported in the literature for ET-770 and related compounds.

1.1. Sample Preparation

A sample of this compound is dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl₃) or a mixture of deuterated methanol and chloroform (CD₃OD-CDCl₃), to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1.2. NMR Instrumentation

Data acquisition is performed on high-field NMR spectrometers, such as Varian Mercury plus (400 MHz), JEOL JNM-AL 300, or JEOL-JNM-ECA 500 FT NMR instruments.

1.3. One-Dimensional (1D) NMR Spectroscopy

-

¹H NMR (Proton NMR): Provides information on the chemical environment and multiplicity of protons in the molecule.

-

¹³C NMR (Carbon-13 NMR): Determines the number of unique carbon atoms and their chemical environments.

1.4. Two-Dimensional (2D) NMR Spectroscopy

A series of 2D NMR experiments are crucial for establishing the complete molecular framework of this compound.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing essential information for determining the relative stereochemistry of the molecule.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from published literature.[1]

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) |

| 1 | 4.78 | br s |

| 3 | 3.72 | d |

| 4 | 2.91 | br d (4.5) |

| 14 | 3.30 | |

| 3' | 3.13 | dt (4.0, 11.0) |

Note: This table represents a partial dataset. A complete assignment requires access to the full supplementary data of the original research publications.

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 56.3 |

| 3 | 58.8 |

| 4 | 24.5 |

| 14 | 23.2 |

| 3' | 40.3 |

Note: This table represents a partial dataset. A complete assignment requires access to the full supplementary data of the original research publications.

Visualizing the Elucidation Process and Biological Activity

3.1. Experimental Workflow for Structural Elucidation

The logical progression of NMR experiments is critical for efficiently assembling the complex structure of this compound. The following diagram illustrates this workflow.

3.2. Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its potent anticancer effects by inducing programmed cell death, or apoptosis. This process is mediated through the activation of the p53 tumor suppressor pathway.

Conclusion

The structural elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a combination of 1D and 2D NMR techniques, the complex molecular architecture of this potent anticancer agent has been successfully determined. This detailed structural information is invaluable for understanding its mechanism of action, guiding synthetic efforts, and developing new, more effective anticancer therapies. The elucidation of its p53-dependent apoptotic pathway further underscores its potential as a targeted therapeutic agent.

References

The Unveiling of a Potent Anti-Cancer Agent: A Technical Guide to the Biosynthesis of Ecteinascidin 770

For Researchers, Scientists, and Drug Development Professionals

Ecteinascidin 770 (ET-770), a complex tetrahydroisoquinoline alkaloid, stands as a promising marine-derived compound with significant anti-tumor properties. Isolated from the marine tunicate Ecteinascidia turbinata, the true architect of this potent molecule is its bacterial symbiont, Candidatus Endoecteinascidia frumentensis. This in-depth technical guide elucidates the biosynthetic pathway of ET-770, drawing from the comprehensive genomic and meta-omic studies of its closely related and clinically approved analogue, Ecteinascidin 743 (ET-743). The biosynthesis is orchestrated by a sophisticated interplay of non-ribosomal peptide synthetase (NRPS) modules and a suite of tailoring enzymes, offering a fascinating glimpse into nature's molecular craftsmanship.

Core Biosynthetic Machinery: The Ecteinascidin Gene Cluster

The blueprint for ecteinascidin biosynthesis is encoded within a large and dispersed gene cluster in the reduced genome of Ca. E. frumentensis. This cluster, spanning over 173 kb, is a mosaic of genes responsible for the synthesis of precursors, the assembly of the core scaffold, and the intricate tailoring reactions that yield the final bioactive compounds. The central assembly line is a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, designated with the "Etu" prefix.

The Biosynthetic Pathway: A Stepwise Elucidation

The proposed biosynthetic pathway for the ecteinascidin core, primarily based on the well-studied ET-743, provides a robust framework for understanding the formation of ET-770. The pathway initiates with the formation of the specialized amino acid precursors and proceeds through a modular, assembly-line-like synthesis.

Precursor Synthesis

The journey begins with the modification of the primary metabolite, L-tyrosine, to create the unique building blocks for the tetrahydroisoquinoline units. A series of enzymes, including hydroxylases and methyltransferases, are predicted to catalyze these initial steps, yielding 3-hydroxy-4,5-dimethoxy-L-phenylalanine and 3,4-dihydroxy-5-methoxy-L-phenylalanine.

Core Assembly via NRPS Machinery

The heart of the biosynthesis is a multi-modular NRPS system. This enzymatic complex activates and links the amino acid precursors in a specific sequence. The core NRPS machinery is composed of several key domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing polypeptide chain and the newly recruited amino acid.

The assembly of the ecteinascidin backbone involves at least three NRPS modules (EtuA1, EtuA2, and EtuA3) that work in concert. A key and unusual feature of this system is the proposed role of a C-domain acting as a Pictet-Spenglerase, which catalyzes the cyclization to form the characteristic tetrahydroisoquinoline rings.

Tailoring and Cyclization Reactions

Following the assembly of the linear peptide, a cascade of tailoring enzymes modifies the intermediate to create the final complex architecture. These modifications include:

-

Oxidations: Cytochrome P450 monooxygenases are predicted to perform key hydroxylations.

-

Methylations: S-adenosyl-L-methionine (SAM)-dependent methyltransferases add methyl groups at specific positions.

-

Cyclizations: The formation of the intricate polycyclic core, including the 10-membered lactone bridge, is catalyzed by a series of enzymatic reactions, likely involving oxidative cross-linking.

The Divergence to this compound

This compound and 743 are structurally very similar, differing in the functional group at the C-1 position of the third tetrahydroisoquinoline unit. While the biosynthetic pathway for ET-743 culminates in a carbinolamine that can exist in equilibrium with a cyanohydrin adduct (ET-743), the pathway to ET-770 is proposed to diverge at a late-stage intermediate. It is hypothesized that a precursor to ET-743, likely an iminium species, can be reduced to yield the secondary amine found in ET-770. The specific reductase responsible for this transformation has not yet been biochemically characterized.

Quantitative Data

To date, detailed quantitative data on the enzyme kinetics, precursor incorporation rates, and yields of biosynthetic intermediates for the ecteinascidin pathway have not been published. The challenges associated with the unculturable nature of the symbiotic producer, Candidatus Endoecteinascidia frumentensis, have precluded classical biochemical studies. The data presented in the literature primarily focus on the yields from chemical semi-synthesis and total synthesis efforts.

| Parameter | Value | Source |

| Natural Abundance of ET-743 in E. turbinata | 10⁻⁴ - 10⁻⁵ % w/w | [ACS Chemical Biology, 2011] |

| Enzyme Kinetics | Not Available | - |

| Precursor Incorporation Rates | Not Available | - |

| Yields of Biosynthetic Intermediates | Not Available | - |

Table 1: Available Quantitative Data Related to Ecteinascidin Production. The lack of cultured source material has limited the acquisition of detailed biochemical data for the biosynthetic pathway.

Experimental Protocols

The elucidation of the ecteinascidin biosynthetic pathway has been a landmark achievement in the field of natural product biosynthesis, relying heavily on cutting-edge meta-omic techniques. The following provides an overview of the key experimental methodologies employed.

Metagenomic DNA Isolation and Sequencing

-

Objective: To obtain the complete genetic information of the microbial consortium within the tunicate host.

-

Protocol Outline:

-

Tunicate specimens (Ecteinascidia turbinata) are collected and immediately frozen.

-

Total DNA is extracted from the tunicate tissue, which includes the host and all associated microorganisms.

-

High-throughput sequencing of the metagenomic DNA is performed using platforms such as Illumina and 454 sequencing.

-

Biosynthetic Gene Cluster Assembly and Annotation

-

Objective: To identify and assemble the contiguous DNA sequence encoding the ecteinascidin biosynthetic enzymes.

-

Protocol Outline:

-

The massive dataset of short sequence reads is computationally assembled into larger contigs.

-

Bioinformatic tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are used to mine the assembled contigs for sequences homologous to known natural product biosynthetic genes (e.g., NRPS and PKS genes).

-

Homology analysis with known tetrahydroisoquinoline biosynthetic gene clusters (e.g., for saframycin) is used to identify the putative ecteinascidin gene cluster.

-

Gene functions are predicted based on sequence similarity to characterized enzymes in public databases.

-

Metaproteomic Analysis

-

Objective: To confirm the expression of the predicted biosynthetic genes in the natural host.

-

Protocol Outline:

-

Total protein is extracted from the tunicate tissue.

-

Proteins are digested into peptides, typically using trypsin.

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The obtained peptide fragmentation patterns are searched against a protein database derived from the assembled metagenome to identify the expressed proteins from the ecteinascidin gene cluster.

-

In Vitro Enzymatic Assays (Proposed)

While not extensively reported for the ecteinascidin pathway, the characterization of individual enzymes would involve the following general steps:

-

Objective: To determine the specific function and catalytic properties of a biosynthetic enzyme.

-

Protocol Outline:

-

Gene Cloning and Heterologous Expression: The gene encoding the enzyme of interest is amplified from the metagenomic DNA and cloned into an expression vector. The protein is then produced in a suitable host, such as E. coli.

-

Protein Purification: The heterologously expressed enzyme is purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s), and the reaction is monitored over time. Product formation can be detected and quantified using methods like HPLC, LC-MS, or spectrophotometry.

-

Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) can be determined.

-

Visualizing the Pathway and Workflows

To provide a clearer understanding of the complex processes involved in the biosynthesis of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed biosynthetic pathway for this compound and 743.

Ecteinascidin 770: A Technical Guide to its Mechanism of Action on the DNA Minor Groove

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 770 (ET-770) is a potent tetrahydroisoquinoline alkaloid with significant antitumor activity. This document provides an in-depth technical overview of the core mechanism of action of ET-770, focusing on its interaction with the DNA minor groove. ET-770 forms a covalent adduct with DNA, leading to a cascade of cellular events that include the inhibition of transcription and the interference with DNA repair pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows. Much of the detailed mechanistic understanding is derived from its close structural and functional analog, Trabectedin (ET-743), and is presented here as a strong proxy for the actions of ET-770.

Core Mechanism of Action: DNA Minor Groove Alkylation

This compound exerts its cytotoxic effects primarily through a direct interaction with DNA. The core of its mechanism is the covalent binding to the minor groove of the DNA double helix.

1.1. Covalent Adduct Formation: The key chemical feature of ET-770 responsible for its DNA reactivity is the α-carbinolamine moiety. This functional group facilitates the alkylation of the exocyclic amino group at the N2 position of guanine bases within the DNA minor groove[1]. This covalent bond formation results in a stable ET-770-DNA adduct. The structural integrity of ET-770, comprising three fused tetrahydroisoquinoline rings, is crucial for this interaction. The A and B subunits of the molecule are primarily responsible for recognizing the specific DNA sequence, while the C subunit contributes to the overall binding affinity[1].

1.2. DNA Sequence Specificity: While comprehensive quantitative data on the sequence specificity of ET-770 is limited, studies on the closely related Trabectedin (ET-743) provide significant insights. ET-743 preferentially binds to GC-rich regions of DNA[2]. The most favored binding sites are triplets such as 5'-AGC-3', 5'-TGC-3', 5'-GGC-3', and 5'-CGC-3'. The formation of the covalent adduct with the central guanine is influenced by the flanking nucleotide sequences.

1.3. Structural Distortion of DNA: The binding of ET-770 to the minor groove induces a significant conformational change in the DNA structure. The DNA helix is bent towards the major groove, a unique feature among minor groove binding agents[3]. This distortion of the DNA architecture is a critical aspect of its mechanism, as it interferes with the binding of various DNA-processing proteins.

Quantitative Data

Quantitative data for this compound primarily consists of its cytotoxic activity against various cancer cell lines, measured as the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| U373MG | Glioblastoma | 4.83 | [1][4][5] |

| HCT116 | Colorectal Carcinoma | 0.6 | [4][5] |

| QG56 | Lung Cancer | 2.4 | [4][5] |

| DU145 | Prostate Carcinoma | 0.81 | [4][5] |

Downstream Cellular Effects

The formation of the ET-770-DNA adduct triggers a series of downstream events that ultimately lead to cell cycle arrest and apoptosis.

3.1. Inhibition of Transcription: ET-770 is a potent inhibitor of transcription. The presence of the bulky ET-770 adduct in the minor groove physically obstructs the passage of RNA polymerase II, thereby stalling transcription elongation. This inhibition is not global but appears to be more pronounced for activated transcription rather than constitutive transcription[6][7]. The distortion of the DNA helix can also prevent the binding of essential transcription factors to their cognate promoter and enhancer sequences[7][8].

3.2. Interference with DNA Repair Pathways: A crucial aspect of ET-770's cytotoxicity is its interaction with DNA repair machinery, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. The TC-NER system normally recognizes and removes bulky lesions that block transcription. However, the ET-770-DNA adduct is a poor substrate for complete repair. While the initial steps of TC-NER are initiated, the process is ultimately aborted, leading to the formation of persistent and lethal DNA single-strand and double-strand breaks[9][10][11]. This aberrant processing of the adduct by the TC-NER machinery is a key determinant of the drug's antitumor activity.

3.3. Induction of Apoptosis and Anoikis Sensitization: The accumulation of DNA damage and the inhibition of transcription trigger the intrinsic apoptotic pathway. Furthermore, ET-770 has been shown to sensitize cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This effect is mediated through the activation of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein MCL1[5].

Mandatory Visualizations

Diagram 1: Core Mechanism of ET-770 Action

Caption: Core mechanism of this compound action on the DNA minor groove.

Diagram 2: Experimental Workflow for DNA Footprinting

Caption: Experimental workflow for DNase I footprinting to identify ET-770 binding sites.

Diagram 3: Signaling Pathway of ET-770 Induced Anoikis Sensitization

Caption: Signaling pathway of ET-770 induced sensitization to anoikis.

Experimental Protocols

5.1. DNase I Footprinting Assay to Determine ET-770 Binding Sites

This protocol is adapted for the analysis of a covalent minor groove binding agent like ET-770.

Objective: To identify the specific DNA sequences protected by ET-770 from DNase I cleavage.

Materials:

-

Plasmid DNA containing the sequence of interest.

-

Restriction enzymes.

-

T4 Polynucleotide Kinase.

-

[γ-³²P]ATP.

-

This compound (ET-770).

-

DNase I.

-

DNase I stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

Ethanol.

-

Formamide loading buffer.

-

Denaturing polyacrylamide gel (e.g., 8%).

-

Maxam-Gilbert sequencing ladder of the same DNA fragment (as a marker).

Procedure:

-

DNA Fragment Preparation:

-

Digest plasmid DNA with a suitable restriction enzyme to generate a fragment containing the putative ET-770 binding site.

-

Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase.

-

End-label one strand of the DNA fragment at the 5' end with [γ-³²P]ATP using T4 Polynucleotide Kinase.

-

Purify the labeled DNA fragment.

-

-

ET-770 Binding Reaction:

-

In separate tubes, incubate the radiolabeled DNA fragment with increasing concentrations of ET-770 (e.g., 0, 1, 10, 100 nM) in a suitable binding buffer.

-

Incubate at 37°C for a sufficient time to allow for covalent adduct formation (e.g., 1-4 hours).

-

-

DNase I Digestion:

-

To each reaction tube, add a freshly diluted solution of DNase I. The concentration of DNase I should be optimized to generate a ladder of fragments covering the entire length of the DNA in the control (no ET-770) lane.

-

Allow the digestion to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

-

Stop the reaction by adding DNase I stop solution.

-

-

DNA Purification and Analysis:

-

Extract the DNA from the reaction mixtures using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Resuspend the DNA pellets in formamide loading buffer.

-

Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.

-

Load the samples onto a denaturing polyacrylamide gel alongside a Maxam-Gilbert sequencing ladder of the same fragment.

-

Run the gel until the desired resolution is achieved.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

-

Data Interpretation:

-

The control lane will show a continuous ladder of bands.

-

In the lanes with ET-770, a region of protection from DNase I cleavage will appear as a "footprint" (a gap in the ladder), indicating the binding site of ET-770.

-

5.2. Electrophoretic Mobility Shift Assay (EMSA) for ET-770-DNA Binding

This protocol is adapted to detect the formation of a covalent adduct between ET-770 and a DNA probe.

Objective: To demonstrate the binding of ET-770 to a specific DNA sequence, resulting in a shift in the electrophoretic mobility of the DNA.

Materials:

-

Synthetic oligonucleotides (complementary strands) containing the putative ET-770 binding site.

-

T4 Polynucleotide Kinase.

-

[γ-³²P]ATP.

-

This compound (ET-770).

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Non-denaturing polyacrylamide gel (e.g., 6%).

-

TBE buffer (Tris-borate-EDTA).

-

Loading dye (without SDS).

Procedure:

-

Probe Preparation:

-

Anneal the complementary oligonucleotides to form a double-stranded DNA probe.

-

End-label the probe with [γ-³²P]ATP using T4 Polynucleotide Kinase.

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

In separate tubes, set up binding reactions containing the radiolabeled probe, binding buffer, and increasing concentrations of ET-770 (e.g., 0, 10, 50, 200 nM).

-

Incubate the reactions at 37°C for a time sufficient for covalent adduct formation (e.g., 1-4 hours).

-

-

Electrophoresis:

-

Add loading dye to each reaction.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the free probe has migrated a sufficient distance.

-

-

Detection:

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

-

Data Interpretation:

-

The lane without ET-770 will show a band corresponding to the free DNA probe.

-

In the lanes with ET-770, a slower migrating band (the "shifted" band) will appear, representing the ET-770-DNA covalent complex. The intensity of the shifted band should increase with increasing ET-770 concentration.

-

5.3. Immunofluorescence Assay for γ-H2AX Foci Formation

Objective: To quantify the formation of DNA double-strand breaks induced by ET-770.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

This compound (ET-770).

-

Formaldehyde or paraformaldehyde for cell fixation.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against γ-H2AX.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ET-770 for a defined period (e.g., 24 hours). Include an untreated control.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope. Capture images of the DAPI and γ-H2AX channels.

-

-

Data Analysis:

-

Quantify the number of γ-H2AX foci per nucleus in a significant number of cells for each treatment condition. An increase in the number of foci in ET-770-treated cells compared to the control indicates the induction of DNA double-strand breaks.

-

Conclusion

This compound is a potent antitumor agent that targets the DNA minor groove. Its mechanism of action involves the formation of a covalent adduct with guanine, leading to DNA distortion, transcription inhibition, and interference with DNA repair pathways, particularly TC-NER. The aberrant processing of the ET-770-DNA adduct by the cell's repair machinery is a key contributor to its cytotoxicity. Further research to obtain more specific quantitative data on the DNA binding properties of ET-770 will provide a more complete understanding of its molecular pharmacology and may aid in the development of more targeted cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate interactions of ET-770 with its cellular target.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Trabectedin and its potential in the treatment of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Ecteinascidin-743 inhibits activated but not constitutive transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ecteinascidin 743, a transcription-targeted chemotherapeutic that inhibits MDR1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interference of transcriptional activation by the antineoplastic drug ecteinascidin-743 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Derailment of Transcription-Coupled Nucleotide Excision Repair by ET-770 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between the ET-770 class of compounds, specifically trabectedin (ET-743) and its analog lurbinectedin, and the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. These marine-derived antitumor agents exhibit a unique mechanism of action, capitalizing on the functionality of the TC-NER pathway to induce targeted cytotoxicity in cancer cells. This document collates quantitative data on their activity, details key experimental protocols for their study, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Trabectedin and lurbinectedin are potent anti-neoplastic agents that bind to the minor groove of DNA, forming covalent adducts that distort the DNA helix.[1] A hallmark of their mechanism of action is the critical role of the TC-NER pathway in mediating their cytotoxic effects.[2][3] Unlike many conventional DNA damaging agents where proficient DNA repair confers resistance, cells with a functional TC-NER pathway are hypersensitive to these compounds.[2][4] This guide elucidates the intricate process by which these drugs co-opt the TC-NER machinery to generate lethal DNA lesions, offering a promising therapeutic window for cancers reliant on active transcription and proficient in this repair pathway.

Mechanism of Action: A Hijacked Repair Pathway

Trabectedin and lurbinectedin form adducts with guanine residues in the minor groove of DNA.[1] These adducts are recognized by the TC-NER machinery as transcription-blocking lesions. The TC-NER pathway is initiated when RNA polymerase II (Pol II) stalls at a DNA lesion on the transcribed strand.[5] In a normal TC-NER response, the stalled Pol II is recognized, and a cascade of proteins is recruited to excise the damaged DNA segment and synthesize a new, error-free strand.

However, the trabectedin/lurbinectedin-DNA adducts act as a molecular trap. While the initial steps of TC-NER proceed, including the incision 5' to the lesion by the ERCC1-XPF endonuclease, the subsequent 3' incision by the XPG endonuclease is blocked.[6][7] This results in an abortive repair process, leading to the accumulation of persistent, toxic single-strand breaks (SSBs) with a free 3'-hydroxyl group.[6][7][8] These SSBs can then be converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[9][10]

Furthermore, these compounds have been shown to induce the degradation of the stalled, phosphorylated form of RNA polymerase II via the ubiquitin-proteasome system, further contributing to transcription inhibition and cytotoxicity.[1][11]

dot

Caption: Workflow for a clonogenic survival assay.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control. The exact number of cells to seed will need to be optimized for each cell line.

-

Drug Treatment: The following day, treat the cells with a range of concentrations of trabectedin or lurbinectedin for a specified duration (e.g., 1 hour or continuously for the duration of the experiment). Include a vehicle-only control.

-

Incubation: After the treatment period, replace the drug-containing medium with fresh medium and incubate the plates for 7-14 days, or until visible colonies are formed.

-

Fixation and Staining: Gently wash the colonies with PBS, then fix with a solution such as 100% methanol for 10 minutes. After fixation, stain the colonies with a 0.5% crystal violet solution in 25% methanol for 10-20 minutes.

-

Colony Counting: Carefully wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the SF against the drug concentration to generate a dose-response curve.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This technique is used to detect DNA single-strand breaks in individual cells.

dot

Caption: Workflow for the alkaline comet assay.

Protocol:

-

Cell Preparation: After drug treatment, harvest cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) and allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye.

-

Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head."

Western Blot for RNA Polymerase II Degradation

This method is used to detect changes in the levels of the large subunit of RNA Polymerase II (RPB1), distinguishing between the hyperphosphorylated (elongating) and hypophosphorylated (initiating) forms.

Protocol:

-

Cell Lysis: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the RPB1 subunit of RNA Polymerase II overnight at 4°C. Use antibodies that can distinguish between the phosphorylated (IIo) and unphosphorylated (IIa) forms.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Immunofluorescence for γH2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks, as indicated by the phosphorylation of the histone variant H2AX (γH2AX).

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentrations of trabectedin or lurbinectedin.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope.

-

Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software.

Signaling Pathways and Logical Relationships

The interplay between DNA damage, transcription, and cell cycle checkpoints is central to the mechanism of action of ET-770 analogs.

dot

Caption: DNA damage response pathway activated by ET-770 analogs.

Conclusion

The interaction of trabectedin and lurbinectedin with the TC-NER pathway represents a paradigm-shifting approach in cancer therapy. By converting a DNA repair mechanism into a cytotoxic tool, these agents demonstrate remarkable efficacy in preclinical and clinical settings. A thorough understanding of the underlying molecular mechanisms and the application of the detailed experimental protocols outlined in this guide are essential for the continued development and optimization of this class of drugs. Future research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to further enhance the therapeutic potential of these unique antitumor agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encodeproject.org [encodeproject.org]

- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Ecteinascidin 770: A Technical Guide to its Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 770 (ET-770), a tetrahydroisoquinoline alkaloid derived from marine tunicates, has demonstrated significant potential as a novel antibacterial agent. This document provides a comprehensive technical overview of the antibacterial properties of ET-770, with a focus on its activity against clinically relevant pathogens and its unique mechanism of action. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the cited experiments are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals investigating new avenues for combating bacterial infections.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. This compound (ET-770) is a marine-derived natural product that has shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide delves into the antibacterial profile of ET-770, its mechanism of action targeting the bacterial cell division protein FtsZ, and the experimental methodologies used to elucidate these properties.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been quantified against various bacterial strains through the determination of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µM) | Reference |

| Bacillus subtilis | Gram-positive | 1.01 | [1][2][3] |

| Staphylococcus aureus | Gram-positive | 2.02 | [1][2][3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 2.02 | [1][2][3] |

| Escherichia coli | Gram-negative | 32.43 | [1][2][3] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound.

| Target | IC50 | Reference |

| Mycobacterium tuberculosis | 0.13 µM | |

| FtsZ GTPase-like activity | 0.96 nM | [2][3] |

Mechanism of Action: Targeting FtsZ

This compound exhibits its antibacterial effect through the inhibition of a crucial protein in bacterial cell division, FtsZ.[2][3] FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell.

By targeting FtsZ, ET-770 disrupts the cell division process, leading to the formation of filamentous and elongated cells, and ultimately inhibiting bacterial proliferation.[2][3] This mechanism is distinct from many currently used antibiotics, suggesting that ET-770 may be effective against strains resistant to other drug classes.

Caption: Mechanism of this compound antibacterial action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Charoenwiwattanakij et al. (2018).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the MIC of ET-770.

-

Bacterial Strains and Media:

-

Staphylococcus aureus (ATCC 25923)

-

Bacillus subtilis (ATCC 6633)

-

Methicillin-resistant Staphylococcus aureus (clinical isolate)

-

Escherichia coli (ATCC 25922)

-

Mueller-Hinton Broth (MHB) was used for all bacterial cultures.

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of ET-770 in a 96-well microtiter plate using MHB to achieve a range of final concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without ET-770) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of ET-770 that completely inhibits visible bacterial growth.

-

References

Ecteinascidin 770: A Deep Dive into Structure-Activity Relationships for Anticancer Drug Development

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of Ecteinascidin 770 (ET-770), a potent marine-derived tetrahydroisoquinoline alkaloid with significant antitumor properties. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the critical pathways and workflows involved in its development, offering a vital resource for the advancement of novel cancer therapeutics.

This compound, isolated from the tunicate Ecteinascidia thurstoni, shares a close structural resemblance to the FDA-approved anticancer agent Trabectedin (Ecteinascidin 743). This structural similarity has spurred extensive research into ET-770 and its derivatives to explore and optimize their therapeutic potential. This guide focuses on the crucial modifications of the ET-770 scaffold and their impact on cytotoxicity, providing a roadmap for future drug design and development.

Core Structure-Activity Relationship Insights

The antitumor activity of this compound is intricately linked to its complex molecular architecture. SAR studies have revealed that specific functional groups are paramount for its cytotoxic effects. Key findings indicate:

-

Essential Phenolic Hydroxyl Groups: The free phenolic hydroxyl groups at the C-18 and C-6' positions are critical for the biological activity of ET-770. Protection or modification of these groups, for instance, as 18,6'-O-bisallyl derivatives, results in a significant reduction in cytotoxicity.[1][2]

-

Modulation of Activity at the 2'-N Position: While modifications at the C-18 and C-6' positions are detrimental, derivatization at the 2'-N position of the molecule has proven to be a fruitful strategy for enhancing cytotoxic potency. The introduction of various acyl groups at this position has led to the discovery of analogs with significantly improved anticancer activity compared to the parent compound.[3][4][5][6]

Quantitative Analysis of 2'-N-Acyl this compound Derivatives

The following tables summarize the in vitro cytotoxicity data (IC50 values) for a series of 2'-N-acyl derivatives of this compound against various human cancer cell lines. This data highlights the significant gains in potency achievable through targeted chemical modification.

Table 1: In Vitro Cytotoxicity (IC50, nM) of 2'-N-Acyl Derivatives of this compound

| Derivative | HCT116 (Colon Carcinoma) | DU145 (Prostate Carcinoma) | QG56 (Lung Carcinoma) |

| This compound (Parent) | ~70-100 nM (estimated based on fold improvement of derivatives) | - | - |

| 2'-N-(3-quinolinecarbonyl)amide | ~1.4-2 nM (50-fold improvement) | - | - |

| 2'-N-(4-fluorocinnamoyl)amide | ~1-1.4 nM (70-fold improvement) | - | - |

| 2'-N-(5-isoxazolecarboyl)amide | More potent than parent | More potent than parent | - |

| 2'-N-(4-methoxybenzoyl)amide | More potent than parent | More potent than parent | - |

| 2'-N-Benzoyl amides | Similar to parent | Similar to parent | Similar to parent |

| Nitrogen-containing heterocyclic amides | Higher than parent | Higher than parent | Higher than parent |

| Cinnamoyl amides | Higher than parent | Higher than parent | Higher than parent |

Note: Specific IC50 values for the parent ET-770 were not consistently provided in the search results, but the fold-improvement was stated for key derivatives, allowing for an estimation.

Experimental Protocols

Synthesis of 2'-N-Acyl this compound Derivatives

The synthesis of 2'-N-acyl derivatives of ET-770 is a multi-step process designed to selectively modify the 2'-N position while preserving the essential phenolic hydroxyl groups in their active form.[3][4]

Workflow for the Synthesis of 2'-N-Acyl ET-770 Derivatives

Caption: Synthetic workflow for 2'-N-acyl ET-770 derivatives.

Step-by-Step Protocol:

-

Protection of Phenolic Hydroxyl Groups: this compound is first treated with allyl bromide in the presence of a weak base such as potassium carbonate in acetone. This step selectively protects the reactive C-18 and C-6' phenolic hydroxyl groups as allyl ethers, preventing them from reacting in the subsequent acylation step.

-

Acylation of the 2'-N Position: The resulting 18,6'-O-bisallyl-protected ET-770 is then reacted with a desired acid chloride in pyridine with a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond at the 2'-N position.

-

Deprotection of Phenolic Hydroxyl Groups: The final step involves the removal of the allyl protecting groups to restore the free phenolic hydroxyls. This is achieved by treating the acylated intermediate with tributyltin hydride and a palladium catalyst in the presence of acetic acid in tetrahydrofuran (THF).

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound and its derivatives is typically evaluated using cell viability assays such as the MTT or XTT assay.[1][5]

Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of ET-770 derivatives.

Step-by-Step Protocol:

-

Cell Culture and Seeding: Human cancer cell lines (e.g., HCT116, DU145) are cultured under standard conditions. A single-cell suspension is then seeded into 96-well microplates at a predetermined density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Preparation and Treatment: this compound and its derivatives are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are then made in culture medium and added to the cells.

-

Incubation: The treated cells are incubated for a specified period, typically 72 to 96 hours, to allow the compounds to exert their cytotoxic effects.

-

Cell Viability Measurement: After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition and Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: DNA Binding and the Role of the NER Pathway

The cytotoxic mechanism of this compound is believed to be analogous to that of Ecteinascidin 743, which involves a unique interaction with the DNA minor groove. This interaction leads to the formation of a drug-DNA adduct that distorts the DNA helix.

A critical aspect of the ecteinascidins' activity is their reliance on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Instead of the NER pathway repairing the DNA damage and leading to drug resistance, it paradoxically contributes to the drug's cytotoxicity. The NER machinery recognizes the ET-770-DNA adduct, and in its attempt to repair the lesion, it creates lethal DNA strand breaks, ultimately leading to apoptosis.

Signaling Pathway of this compound Cytotoxicity

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Conclusion

The structure-activity relationship studies of this compound have provided invaluable insights for the development of more potent and selective anticancer agents. The key takeaways are the critical importance of the free phenolic hydroxyl groups at C-18 and C-6' and the significant potential for enhancing cytotoxicity through modifications at the 2'-N position. The unique mechanism of action, which co-opts the cell's own DNA repair machinery to induce cell death, presents a compelling avenue for targeting specific cancer types. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of the ecteinascidin family of compounds in the fight against cancer.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Chemistry of ecteinascidins. Part 4: preparation of 2'-N-acyl this compound derivatives with improved cytotoxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry of Ecteinascidins. Part 5: An Additional Proof of Cytotoxicity Evaluation of this compound Derivatives [jstage.jst.go.jp]

- 6. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]

Ecteinascidin 770: A Technical Overview of Preclinical Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecteinascidin 770 (ET-770) is a potent tetrahydroisoquinoline alkaloid derived from the marine tunicate Ecteinascidia thurstoni.[1][2][3] As a member of the ecteinascidin family of compounds, which includes the clinically approved drug trabectedin (Ecteinascidin 743), ET-770 has garnered significant interest for its pronounced antitumor properties.[4][5] This document provides a comprehensive technical guide on the preclinical antitumor activity of ET-770, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

The antitumor mechanism of ET-770 is multifaceted, primarily involving direct interaction with DNA and the modulation of key cellular signaling pathways that regulate apoptosis.

DNA Interaction

Similar to its well-studied analogue Ecteinascidin 743, ET-770 is understood to function by binding to the minor groove of DNA.[4][5] This interaction induces a bend in the DNA helix, leading to a cascade of events that interfere with critical cellular processes such as DNA repair and transcription.[4][5] This disruption of DNA integrity is a key contributor to the cytotoxic effects of the compound.

Sensitization to Anoikis via p53 Pathway Activation

A significant aspect of ET-770's mechanism is its ability to sensitize cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM).[1][4] This anti-metastatic property is particularly relevant for preventing tumor dissemination.

Research in non-small cell lung cancer (NSCLC) cells (H23 and H460 lines) has demonstrated that ET-770 enhances the anoikis response in a dose-dependent manner.[1][3][4] This effect is mediated through the activation of the tumor suppressor protein p53.[1][3] Activated p53, in turn, transcriptionally regulates apoptotic proteins, leading to a downstream effect of down-regulating the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and up-regulating the pro-apoptotic BCL2-associated X protein (BAX).[1][3][6] The B-cell lymphoma-2 (BCL2) protein levels, however, are not significantly affected by ET-770.[1] This shift in the balance of pro- and anti-apoptotic proteins ultimately lowers the threshold for apoptosis, rendering detached cancer cells more susceptible to cell death.[1][3]

In Vitro Antitumor Activity

ET-770 has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, has been quantified in several models.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |

| U373MG | Glioblastoma | 4.83 | 72 hours | [4] |

| DU145 | Prostate Carcinoma | 0.81 | Not Specified | [4] |

| HCT116 | Colon Carcinoma | >10 (Derivatives showed higher potency) | Not Specified | [7][8] |

| QG56 | Lung Cancer | 2.4 | Not Specified | [4] |

| H23 | Non-Small Cell Lung Cancer | Not specified for cytotoxicity; used at 1-10 nM for anoikis studies | Not Specified | [1][3] |

| H460 | Non-Small Cell Lung Cancer | Not specified for cytotoxicity; anoikis sensitization observed | Not Specified | [1] |

Note: The cytotoxicity of ET-770 can vary significantly between cell lines. Studies on derivatives of ET-770 have shown that modifications to the parent compound can lead to substantially increased potency, with some derivatives exhibiting up to 70-fold higher cytotoxicity against the HCT116 cell line.[8]

Experimental Protocols

The preclinical evaluation of ET-770 involves standard cell biology and biochemical assays to determine its efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assay (XTT Assay)

This assay is used to determine the IC50 values of ET-770 and to measure cell viability in anoikis experiments.

Principle: The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondria reduce the XTT tetrazolium salt to an orange-colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of ET-770 (e.g., ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Control wells receive vehicle only.

-

Anoikis Induction (for anoikis assays): To study anoikis, cells are cultured on plates coated with a non-adherent substance (e.g., poly-HEMA) in the presence or absence of ET-770.[1]

-

XTT Reagent Addition: Following treatment, the XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the development of the formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate spectrophotometer at a wavelength of 450-500 nm.

-

Data Analysis: The absorbance values are normalized to the control group, and the IC50 value is calculated using a non-linear regression analysis of the dose-response curve.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins involved in the ET-770-induced signaling pathway (e.g., p53, MCL1, BAX).[1]

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a solid membrane and probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Protocol:

-

Protein Extraction: Cells treated with ET-770 are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53, MCL1, BAX, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine relative protein expression.

Conclusion

This compound is a potent marine-derived compound with significant preclinical antitumor activity. Its mechanism, characterized by DNA binding and the induction of p53-mediated anoikis, positions it as a promising candidate for further development, particularly for its potential to combat metastatic disease. The robust in vitro cytotoxicity observed across multiple cancer cell lines underscores its therapeutic potential. Further preclinical in vivo studies and toxicological assessments are warranted to fully elucidate its profile and advance its development as a novel antineoplastic agent.

References

- 1. This compound, a tetrahydroisoquinoline alkaloid, sensitizes human lung cancer cells to anoikis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Benchchem [benchchem.com]

- 5. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of Ecteinascidins. Part 5: An Additional Proof of Cytotoxicity Evaluation of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry of ecteinascidins. Part 4: preparation of 2'-N-acyl this compound derivatives with improved cytotoxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecteinascidin 770: A Technical Guide to its Natural Source and Symbiotic Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 770 (Et-770) is a potent tetrahydroisoquinoline alkaloid with significant antitumor and antibacterial properties. Initially isolated from marine tunicates, subsequent research has revealed a fascinating symbiotic relationship responsible for its production. This technical guide provides an in-depth overview of the natural source of Et-770, the identification and genomic characterization of its symbiotic producer, and the methodologies employed for its isolation and biological evaluation. Quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a comprehensive understanding of this important marine natural product.

Natural Source and Symbiotic Producer

This compound is a marine-derived natural product.[1] It was first identified in the Caribbean tunicate Ecteinascidia turbinata, a colonial sea squirt.[1][2] Further investigations led to its isolation from another tunicate species, Ecteinascidia thurstoni, found in the waters of Thailand.[2][3][4]

While these tunicates are the host organisms, it is now widely accepted that the true biosynthetic origin of Et-770 and its congeners, such as the clinically approved anticancer drug Trabectedin (Et-743), is a bacterial symbiont.[1][2][5] This endosymbiont has been identified as 'Candidatus Endoecteinascidia frumentensis' .[1][6][7][8][9] This bacterium is an unculturable Gammaproteobacterium, meaning it cannot be grown using standard laboratory techniques.[6][7][10] The confirmation of 'Ca. E. frumentensis' as the producer came through metagenomic sequencing of DNA isolated directly from the tunicate host, which allowed for the assembly of the bacterium's complete genome and the identification of the biosynthetic gene clusters responsible for ecteinascidin production.[6][7][9][10]

Host Organism Profile

| Characteristic | Description |

| Host Species | Ecteinascidia turbinata, Ecteinascidia thurstoni |

| Common Name | Mangrove tunicate, Sea squirt |

| Phylum | Chordata |

| Subphylum | Tunicata (Urochordata) |

| Habitat | Marine, typically found in mangrove roots and on submerged surfaces in the Caribbean and Thai waters.[2] |

Symbiotic Producer Profile

| Characteristic | Description |

| Symbiont | 'Candidatus Endoecteinascidia frumentensis' |

| Taxonomy | Gammaproteobacteria |

| Lifestyle | Obligate endosymbiont, unculturable by standard methods.[6][7][10] |

| Genome Size | Approximately 631 kb.[10] |

| Biosynthetic Gene Cluster | The gene cluster for the related Et-743 is dispersed over 173 kb of the genome.[10] |

Quantitative Biological Activity of this compound

Et-770 has demonstrated potent cytotoxic activity against a range of human cancer cell lines and notable antibacterial activity.

In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time |

| U373MG | Glioblastoma | 4.83 | 72 hours[11] |

| HCT116 | Colorectal Carcinoma | 0.6 | Not Specified[11] |

| QG56 | Lung Carcinoma | 2.4 | Not Specified[11] |

| DU145 | Prostate Carcinoma | 0.81 | Not Specified[11] |